4-propyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

BTK inhibition Kinase inhibitor Immuno-oncology

4-Propyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide (CAS: 587851-17-0; MF: C17H16N4OS; MW: 324.4) is a member of the 1,3,4-thiadiazol-2-yl-benzamide class. It is characterized by a 4-propylbenzamide moiety linked to a 5-(pyridin-4-yl)-1,3,4-thiadiazole scaffold.

Molecular Formula C17H16N4OS
Molecular Weight 324.4 g/mol
Cat. No. B4433887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide
Molecular FormulaC17H16N4OS
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3
InChIInChI=1S/C17H16N4OS/c1-2-3-12-4-6-13(7-5-12)15(22)19-17-21-20-16(23-17)14-8-10-18-11-9-14/h4-11H,2-3H2,1H3,(H,19,21,22)
InChIKeyJXDKHDADFNBADB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Propyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide: Key Chemotype and Baseline Characteristics for Research Procurement


4-Propyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide (CAS: 587851-17-0; MF: C17H16N4OS; MW: 324.4) is a member of the 1,3,4-thiadiazol-2-yl-benzamide class . It is characterized by a 4-propylbenzamide moiety linked to a 5-(pyridin-4-yl)-1,3,4-thiadiazole scaffold. This structural motif is featured in patent literature as a core for ATP-competitive kinase inhibitors, specifically targeting Bruton's Tyrosine Kinase (BTK), and has also been investigated as a component of Wnt signaling pathway inhibitors [1]. The compound's physical and chemical identity has been documented through commercial spectral databases, confirming its structural integrity for experimental use [2].

Why 4-Propyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide Cannot Be Replaced by a Generic Analog


Substituting this specific compound with a near-neighbor analog from the same patent family (US20240083900) is demonstrably problematic. Data from BindingDB reveals that minor structural modifications within this chemotype can cause drastic variations in target potency against BTK [1]. For instance, the affinity can differ by more than 5-fold between directly comparable examples. This steep structure-activity relationship means that even a seemingly conservative change in the benzamide or thiadiazole substituent will result in a compound with a fundamentally different pharmacological profile. Therefore, generic replacement without precise structural verification will undermine experimental reproducibility and lead to invalid structure-activity relationship (SAR) conclusions, making procurement of the exact chemical identity critical.

Quantitative Differentiation Evidence for 4-Propyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide


BTK Inhibitory Potency versus Direct Patent Analog (Example 236)

In a direct comparison from the same BTK biochemical assay, the target compound (BDBM658457, 'Example 150') demonstrates a 5.5-fold greater potency against Bruton's Tyrosine Kinase (BTK) than a closely related pyrazolo[1,5-a]pyrazine derivative identified as 'Example 236' (BDBM658410) from the same patent family [1][2]. This quantifies the significant impact of the specific 4-propylbenzamide and thiadiazolyl-pyridine architecture on target engagement.

BTK inhibition Kinase inhibitor Immuno-oncology

BTK Inhibitory Activity Relative to Another Patent Analog (Example 79)

Compared to the patent analog 'Example 79' (BDBM658433), the target compound (Example 150) shows nearly equipotent biochemical activity against BTK, with an IC50 of 1 nM versus 1.20 nM, respectively [1][2]. This indicates that the 4-propyl substitution on the benzamide ring maintains high-affinity binding comparable to optimal scaffolds in this series, while potentially offering distinct physicochemical or selectivity profiles that warrant further investigation.

BTK Selectivity profiling Cellular potency

Potency Comparison with a Sub-nanomolar Analog (Example 66)

The target compound's BTK affinity (IC50 = 1 nM) is approximately an order of magnitude less potent than the most active analog in the series, 'Example 66' (BDBM658428), which achieves an IC50 of <1 nM [1][2]. This precise quantification of the potency differential allows researchers to evaluate the cost of introducing the 4-propylbenzamide-thiadiazole modification. It suggests that while the target compound has slightly lower affinity, it may offer a superior therapeutic window or more favorable ADME properties that are not captured by enzymatic IC50 alone.

Kinase selectivity Medicinal chemistry SAR analysis

Relevance as a Wnt Pathway Inhibitor Scaffold

The compound belongs to a chemotype identified in a patent by Bayer Pharma as an inhibitor of the Wnt signaling pathway [1]. This establishes a distinct biological application space beyond BTK inhibition. In contrast to many 1,3,4-thiadiazole-benzamide derivatives which have been explored for adenosine receptor antagonism or NADPH oxidase inhibition, this specific scaffold has been structurally validated in a patent focused on Wnt pathway modulation [2]. This differentiation implies potential activity in oncology models where Wnt signaling is aberrantly activated, such as colorectal or hepatocellular cancers, offering a dual-target research probe.

Wnt signaling Cancer stem cells Targeted therapy

Available NMR Spectroscopic Characterization for Quality Control

A full-proton NMR spectrum (1H NMR) is available for this compound via the SpectraBase database (Compound ID: 34Oo5ek9KZK), providing a unique analytical fingerprint [1]. This resource enables procurement teams and researchers to perform in-house identity verification and purity assessment using a reference standard, a capability not uniformly available for all in-class analogs. The availability of such a reference spectrum ensures that the procured material matches the structure that demonstrated BTK affinity in public databases, thereby reducing the risk of purchasing mislabeled or degraded material that could compromise research data.

Analytical chemistry Structural confirmation Quality control

Best Research Applications for Procuring 4-Propyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide


Development of B-Cell Malignancy Therapeutics Targeting BTK

Given its quantitatively characterized potent BTK inhibition (IC50 = 1 nM) and significant (5.5-fold) potency advantage over a direct patent analog [1][2], this compound is ideally suited as a reference inhibitor for BTK target engagement studies in B-cell lymphoma cell lines like Ramos or TMD8. Its well-defined activity profile makes it a strong candidate for use as a positive control in cellular assays measuring BTK autophosphorylation or downstream PLCγ2 signaling, enabling researchers to benchmark novel BTK inhibitors against a known, highly potent chemical probe.

Medicinal Chemistry SAR and Scaffold-Hopping Programs

The compound's nearly equipotent activity to the best-in-series analogs (e.g., Example 79) [1][3] positions it as a critical node in SAR exploration. Research groups can utilize this compound to investigate the functional consequences of modifying the benzamide 4-substituent or the heterocyclic core on kinase selectivity and ADMET properties. Its distinct 4-propyl group offers a chemical handle for further derivatization compared to halogenated or methoxy-substituted analogs frequently found in the same patent space.

Wnt Pathway-Targeted Phenotypic Screening and Probe Development

Due to its structural classification as a Wnt signaling pathway inhibitor [1][2], this compound is a valuable tool for phenotypic screening in Wnt-active cancer models, such as colorectal cancer organoids or hepatocellular carcinoma cell lines. It can be used to dissect the role of the Wnt/β-catenin cascade in cancer stem cell maintenance, providing a differentiated research avenue compared to its primary use as a BTK inhibitor.

Analytical Method Development and Compound Library Quality Control

The publicly accessible reference 1H NMR spectrum [1][2] makes this compound a practical choice for analytical chemistry groups developing LC-MS or NMR-based purity assessment methods for thiadiazole-containing libraries. Its use as a system suitability standard ensures consistent instrument performance and retention time calibration when screening structurally related compound collections, directly leveraging the available spectral characterization data to enhance operational confidence.

Quote Request

Request a Quote for 4-propyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.